molecular formula C20H20F2N2O5 B5042628 (4-Fluorophenyl)-[4-[(4-fluorophenyl)methyl]piperazin-1-yl]methanone;oxalic acid

(4-Fluorophenyl)-[4-[(4-fluorophenyl)methyl]piperazin-1-yl]methanone;oxalic acid

Cat. No.: B5042628
M. Wt: 406.4 g/mol
InChI Key: QFEXCSOFHCNHTI-UHFFFAOYSA-N
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Description

(4-Fluorophenyl)-[4-[(4-fluorophenyl)methyl]piperazin-1-yl]methanone;oxalic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound consists of a piperazine ring substituted with fluorophenyl groups and is combined with oxalic acid, forming a salt. The presence of fluorine atoms in the phenyl rings enhances its chemical stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Fluorophenyl)-[4-[(4-fluorophenyl)methyl]piperazin-1-yl]methanone typically involves multiple steps, starting with the preparation of the piperazine ring and subsequent substitution reactions to introduce the fluorophenyl groups. Common synthetic routes include:

    Nucleophilic Substitution: The piperazine ring is reacted with 4-fluorobenzyl chloride under basic conditions to form the intermediate compound.

    Acylation: The intermediate is then acylated using 4-fluorobenzoyl chloride in the presence of a base to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

(4-Fluorophenyl)-[4-[(4-fluorophenyl)methyl]piperazin-1-yl]methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.

    Substitution: The fluorine atoms in the phenyl rings can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a catalyst.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(4-Fluorophenyl)-[4-[(4-fluorophenyl)methyl]piperazin-1-yl]methanone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its pharmacological properties, including potential use as an antidepressant or antipsychotic agent.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of (4-Fluorophenyl)-[4-[(4-fluorophenyl)methyl]piperazin-1-yl]methanone involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The compound binds to these receptors, modulating their activity and influencing neurotransmitter release and uptake. This interaction can lead to changes in mood, perception, and behavior, making it a candidate for therapeutic applications in mental health.

Comparison with Similar Compounds

Similar Compounds

    (4-Fluorophenyl)-[4-(phenylmethyl)piperazin-1-yl]methanone: Lacks the additional fluorine atom, resulting in different chemical properties.

    (4-Chlorophenyl)-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]methanone: Substitutes chlorine for fluorine, affecting reactivity and stability.

    (4-Methylphenyl)-[4-[(4-methylphenyl)methyl]piperazin-1-yl]methanone: Substitutes methyl groups, altering the compound’s hydrophobicity and biological activity.

Uniqueness

The presence of fluorine atoms in (4-Fluorophenyl)-[4-[(4-fluorophenyl)methyl]piperazin-1-yl]methanone enhances its chemical stability and reactivity compared to similar compounds. This makes it particularly valuable in applications requiring high stability and specific reactivity profiles.

Properties

IUPAC Name

(4-fluorophenyl)-[4-[(4-fluorophenyl)methyl]piperazin-1-yl]methanone;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F2N2O.C2H2O4/c19-16-5-1-14(2-6-16)13-21-9-11-22(12-10-21)18(23)15-3-7-17(20)8-4-15;3-1(4)2(5)6/h1-8H,9-13H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFEXCSOFHCNHTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=C(C=C2)F)C(=O)C3=CC=C(C=C3)F.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20F2N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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